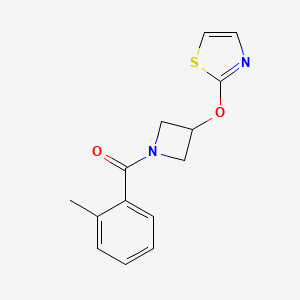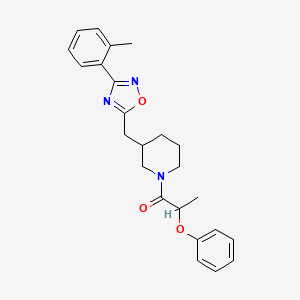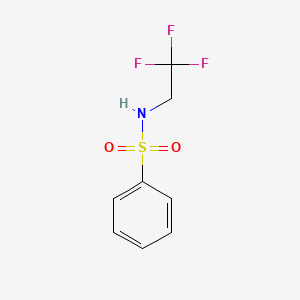methanone CAS No. 1114852-76-4](/img/structure/B2608556.png)
[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C25H22FNO7S . It’s a complex molecule that falls under the category of benzothiazin derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups . The compound contains a benzothiazin ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and several methoxy (-OCH3) and phenyl (C6H5) groups .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone”:
Anticancer Activity
This compound has shown potential in targeting cancer cells, particularly through mechanisms that involve disrupting cellular processes specific to cancer cells. Research indicates that it can inhibit the growth of various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and interfere with essential metabolic processes makes it a valuable candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has been found to possess strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative disorders .
Photodynamic Therapy
Due to its unique chemical structure, this compound can be used in photodynamic therapy (PDT) for cancer treatment. PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells. The compound’s ability to generate these reactive species upon light activation makes it suitable for this application .
Neuroprotective Effects
Research suggests that the compound may have neuroprotective properties, potentially offering protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to modulate oxidative stress and inflammation in neural tissues is particularly beneficial in this context .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes that are critical in disease pathways. For example, it can inhibit enzymes involved in cancer cell proliferation and microbial resistance, making it a versatile tool in drug development .
Fluorescent Probes
Due to its chemical structure, the compound can be used as a fluorescent probe in biological imaging. This application is valuable for visualizing cellular processes and diagnosing diseases at the molecular level .
Propiedades
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO5S/c1-29-18-11-17(12-19(13-18)30-2)25-14-22(23(26)15-6-4-3-5-7-15)31(27,28)21-9-8-16(24)10-20(21)25/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZXVLJRSDCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608474.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)

![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)
![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)


